molecular formula C16H17NO2S2 B5884123 N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide CAS No. 6130-66-1

N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide

Cat. No. B5884123
CAS RN: 6130-66-1
M. Wt: 319.4 g/mol
InChI Key: OETOALVNISVNLU-GHRIWEEISA-N
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Description

N-[4-(methylthio)benzylidene]-2-phenylethanesulfonamide, commonly known as MPTP, is a synthetic compound that has been extensively studied in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which results in the selective destruction of dopaminergic neurons in the substantia nigra of the brain. This makes it a valuable tool in the study of Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

MPTP is a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain in mitochondria. This results in the selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP-induced neurotoxicity leads to the loss of dopaminergic neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the characteristic motor symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

One advantage of using MPTP in lab experiments is that it closely mimics the pathology of Parkinson's disease, making it a valuable tool in the study of the disease. However, one limitation is that MPTP-induced neurotoxicity is irreversible, making it difficult to study the effects of potential treatments for Parkinson's disease.

Future Directions

Future research on MPTP could focus on developing new treatments for Parkinson's disease that target mitochondrial dysfunction. Additionally, MPTP could be used to study the role of mitochondrial dysfunction in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.

Synthesis Methods

MPTP is synthesized by reacting 4-methylthiobenzaldehyde with 2-phenylethanesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by recrystallization.

Scientific Research Applications

MPTP has been widely used in scientific research to model Parkinson's disease and study the mechanisms underlying the disease. The selective destruction of dopaminergic neurons in the substantia nigra by MPTP closely mimics the pathology of Parkinson's disease, making it a valuable tool in the study of the disease. MPTP has also been used to study the role of mitochondrial dysfunction in neurodegenerative disorders.

properties

IUPAC Name

(NE)-N-[(4-methylsulfanylphenyl)methylidene]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c1-20-16-9-7-15(8-10-16)13-17-21(18,19)12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETOALVNISVNLU-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=NS(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430579
Record name MolPort-000-652-461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-phenylethanesulfonamide

CAS RN

6130-66-1
Record name MolPort-000-652-461
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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